N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound with a unique structure that includes methoxyphenyl and trimethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with molecular targets within biological systems. These interactions can affect various pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can be compared with other compounds that have similar structural features, such as other pyrrolo[1,2-a]pyrazine derivatives. These comparisons can highlight the unique properties of the compound, such as its specific reactivity or biological activity. Similar compounds include:
- Pyrrolo[1,2-a]pyrazine derivatives with different substituents.
- Compounds with methoxyphenyl and trimethoxyphenyl groups but different core structures.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-28-18-9-7-17(8-10-18)25-24(32)27-13-12-26-11-5-6-19(26)22(27)16-14-20(29-2)23(31-4)21(15-16)30-3/h5-11,14-15,22H,12-13H2,1-4H3,(H,25,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFAASXYSJJSCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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